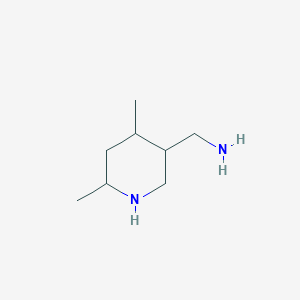
(4,6-Dimethylpiperidin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,6-Dimethylpiperidin-3-yl)methanamine is an organic compound with the molecular formula C8H18N2 It is a derivative of piperidine, characterized by the presence of two methyl groups at the 4th and 6th positions and a methanamine group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dimethylpiperidin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Methylation: The piperidine derivative undergoes methylation at the 4th and 6th positions using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Amination: The resulting dimethylpiperidine is then subjected to amination at the 3rd position using reagents like ammonia or primary amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: (4,6-Dimethylpiperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable solvent like dichloromethane.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
(4,6-Dimethylpiperidin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of (4,6-Dimethylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
(4,6-Dimethylpyridin-3-yl)methanamine: Similar structure but with a pyridine ring instead of piperidine.
(6-Methoxypyridin-3-yl)methanamine: Contains a methoxy group at the 6th position.
(3,3-Dimethylpiperidin-1-yl)methanamine: Similar piperidine derivative with different substitution patterns.
Uniqueness: (4,6-Dimethylpiperidin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation at the 4th and 6th positions and the presence of a methanamine group at the 3rd position make it a valuable compound for various applications.
特性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
(4,6-dimethylpiperidin-3-yl)methanamine |
InChI |
InChI=1S/C8H18N2/c1-6-3-7(2)10-5-8(6)4-9/h6-8,10H,3-5,9H2,1-2H3 |
InChIキー |
PZADCEPTOXWSGZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NCC1CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















